molecular formula C10H12BrNO B14842695 2-Bromo-4-cyclopropoxy-5-ethylpyridine

2-Bromo-4-cyclopropoxy-5-ethylpyridine

Cat. No.: B14842695
M. Wt: 242.11 g/mol
InChI Key: SKKWZKKTMVLWBR-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by a bromine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxy-5-ethylpyridine typically involves the bromination of 4-cyclopropoxy-5-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Bromo-4-cyclopropoxy-5-ethylpyridine exerts its effects involves its interaction with various molecular targets. The bromine atom and the cyclopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethyl group provides hydrophobic interactions that can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-cyclopropoxy-5-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-5-ethylpyridine

InChI

InChI=1S/C10H12BrNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3

InChI Key

SKKWZKKTMVLWBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)Br

Origin of Product

United States

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